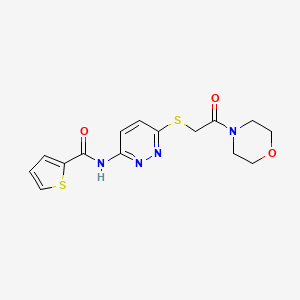

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-14(19-5-7-22-8-6-19)10-24-13-4-3-12(17-18-13)16-15(21)11-2-1-9-23-11/h1-4,9H,5-8,10H2,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQKZTADZFFQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.

Introduction of the Thiophene-2-Carboxamide Group: This step involves the reaction of the pyridazine intermediate with thiophene-2-carboxylic acid or its derivatives under suitable conditions.

Attachment of the Morpholino-2-Oxoethylthio Group: This final step involves the nucleophilic substitution reaction of the pyridazine-thiophene intermediate with morpholino-2-oxoethylthio derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Quinazolinone Series ()

Compounds 5g, 5h, and 5i share the morpholino-2-oxoethyl thio group but are based on a quinazolinone core instead of pyridazine. Key differences include:

- Core Structure: Quinazolinone (5g–5i) vs. pyridazine (target compound).

- Substituents : The thiophene-2-carboxamide in the target compound contrasts with cyclopropyl or phenyl groups in 5g–5i, which could influence steric bulk and target selectivity.

Thiophene Carboxamide Derivatives ()

- Antimicrobial Activity: Compound 52 () incorporates a thiophene carboxamide linked to triazole and thiadiazole groups, showing activity against Gram-positive and Gram-negative bacteria. While the target compound shares the thiophene carboxamide motif, its pyridazine-morpholino scaffold may confer distinct target specificity or potency .

- Structural Geometry : N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits dihedral angles of 8.5–13.5° between aromatic rings, influencing crystal packing and intermolecular interactions. The target compound’s pyridazine-thiophene dihedral angles (unreported) could similarly affect bioavailability or solid-state stability .

- Dihydropyridine Derivatives (): Compounds with thio-linked substituents and dihydropyridine cores demonstrate variable electronic properties due to ring saturation. The target compound’s fully aromatic pyridazine may enhance metabolic stability compared to reduced dihydropyridine systems .

Patent-Based Pyridazine Analogues ()

A patented N-methyl pyridazine derivative (European Patent 4003989) with a methoxy group acts as an autotaxin (ATX) modulator for inflammatory diseases. The target compound’s morpholino-2-oxoethyl thio group may offer improved solubility or binding kinetics compared to the methoxy substituent, though direct ATX modulation data are unavailable .

Biological Activity

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cell protection against stress-induced damage. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C15H16N4O3S2

- Molecular Weight : 364.4 g/mol

- CAS Number : 1021061-96-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular stress responses. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby disrupting substrate binding or catalytic processes.

- Cell Signaling Modulation : The compound could influence signaling pathways related to cell survival and apoptosis, particularly under stress conditions.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to this compound in exhibiting anticancer properties. For instance:

-

Cell Proliferation Assays : Various derivatives have shown significant antiproliferative effects against cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). Compounds structurally related to this class have demonstrated IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Compound Cell Line IC50 (μM) Activity WO5m INS-1 0.1 ± 0.01 Maximal protection against ER stress Compound 18 MCF-7 5 Notable cytotoxicity Compound 20 MDA-MB-468 6 Significant inhibition

Protective Effects on Pancreatic β-cells

A notable study evaluated the protective effects of related compounds on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. The findings indicate that these compounds can significantly enhance cell viability and reduce apoptosis:

- Experimental Setup : INS-1 cells were treated with tunicamycin (Tm) to induce ER stress, followed by treatment with various concentrations of the compound.

Study on Structural Variants

Research has been conducted on structural variants of the compound to evaluate their biological activities:

- Structure-Based Design : A series of N-substituted derivatives were synthesized and tested for their anticancer properties. The studies revealed that modifications to the morpholino group significantly influenced biological efficacy .

- Comparative Analysis : The derivatives were evaluated using the NCI-60 cell panel assays, which indicated that specific structural modifications led to enhanced potency against various cancer cell lines.

Q & A

Basic: What synthetic routes are employed to prepare N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how is its structural integrity validated?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridazine-thioether intermediate via nucleophilic substitution between 6-mercaptopyridazine derivatives and 2-morpholino-2-oxoethyl halides.

- Step 2: Coupling with thiophene-2-carboxamide using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .

Characterization: - Spectroscopy: IR confirms thioether (C-S-C, ~650 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹). ¹H/¹³C NMR identifies morpholine protons (δ 3.5–3.7 ppm) and pyridazine/thiophene aromatic signals .

- X-ray crystallography (if applicable): Resolves conformational details, such as dihedral angles between pyridazine and thiophene rings (e.g., ~80° in analogous structures) .

Advanced: How are conflicting biological activity data resolved for this compound across different studies?

Answer:

Discrepancies in potency (e.g., ATX inhibition in vs. 2) are addressed via:

- Assay standardization: Compare enzyme sources (recombinant vs. cell lysates), substrate concentrations, and incubation times.

- Cellular context: Evaluate off-target effects using kinase profiling panels (e.g., DiscoverX) .

- Meta-analysis: Pool data from independent studies (e.g., IC₅₀ ranges) to identify outliers and adjust for batch variability .

Basic: What computational tools predict the physicochemical properties of this compound, and how do they influence bioavailability?

Answer:

Key calculated properties (Example from analogous compounds):

Methods: Tools like SwissADME or Molinspiration calculate these parameters from SMILES strings.

Advanced: What strategies optimize the compound’s kinase selectivity (e.g., c-Met vs. VEGFR-2)?

Answer:

- Structural modifications: Introduce bulky substituents at the pyridazine C-3 position to sterically hinder non-target kinases .

- Binding mode analysis: Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with c-Met’s Met1160).

- Selectivity screening: Use kinase profiling assays (e.g., KINOMEscan) to rank off-target affinities .

Basic: How is crystallographic data utilized to confirm the compound’s 3D conformation?

Answer:

Single-crystal X-ray diffraction:

- Puckering analysis: Quantifies pyridazine ring distortion (e.g., boat vs. chair conformation; deviations up to 0.224 Å from plane) .

- Intermolecular interactions: Hydrogen bonding (C–H···O) and π-π stacking stabilize crystal packing, informing solubility and stability .

Advanced: What in vivo models validate therapeutic efficacy for inflammatory/fibrotic diseases?

Answer:

- Bleomycin-induced pulmonary fibrosis (mouse): Administer 10–50 mg/kg/day orally; assess collagen deposition (Masson’s trichrome) and cytokine levels (IL-6, TGF-β) .

- PK/PD integration: Measure plasma exposure (AUC) and correlate with target engagement (e.g., ATX activity in bronchoalveolar lavage) .

Basic: What analytical techniques quantify the compound in biological matrices?

Answer:

- LC-MS/MS: Reverse-phase C18 column, ESI+ mode, MRM transitions (e.g., m/z 435 → 297 for quantification).

- Validation parameters: LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and recovery (>85% in plasma) .

Advanced: How do electronic effects of substituents modulate ATX inhibitory activity?

Answer:

- Electron-withdrawing groups (e.g., -NO₂) on the thiophene ring enhance binding to ATX’s hydrophobic pocket, increasing potency (IC₅₀ improvement by ~5-fold) .

- Morpholine ring flexibility: Rigidifying the morpholine (e.g., via sp³-hybridized carbons) reduces entropic penalties upon binding .

Basic: What safety profiling assays are recommended prior to in vivo studies?

Answer:

- hERG inhibition: Patch-clamp assays (IC₅₀ > 10 μM acceptable).

- CYP450 inhibition: Screen against CYP3A4/2D6 (IC₅₀ > 50 μM preferred) .

Advanced: How are machine learning models applied to predict off-target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.